

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate structure and IUPAC name

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Compound of Interest

Compound Name:	<i>Ethyl 4-bromo-2-(trifluoromethoxy)benzoate</i>
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An In-depth Technical Guide to **Ethyl 4-bromo-2-(trifluoromethoxy)benzoate**

Introduction: A Versatile Building Block in Modern Synthesis

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive bromine atom, a lipophilic and metabolically stable trifluoromethoxy group, and an ethyl ester handle—offers synthetic chemists a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups makes this compound an invaluable intermediate for creating complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Chemical Structure and Nomenclature

The precise arrangement of substituents on the benzene ring is critical to the chemical reactivity and utility of this compound. Understanding its formal nomenclature and structure is the first step in harnessing its synthetic potential.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **ethyl 4-bromo-2-(trifluoromethoxy)benzoate**.

Common synonyms and identifiers include:

- 4-Bromo-2-(trifluoromethoxy)benzoic acid ethyl ester
- Benzoic acid, 4-bromo-2-(trifluoromethoxy)-, ethyl ester

Molecular Structure

The core of the molecule is an ethyl benzoate system. The aromatic ring is substituted at the C4 position with a bromine atom and at the C2 position with a trifluoromethoxy (-OCF₃) group.

Caption: 2D Structure of **ethyl 4-bromo-2-(trifluoromethoxy)benzoate**.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

Property	Value	Source
CAS Number	1186195-27-6	[1] [2]
Molecular Formula	C ₁₀ H ₈ BrF ₃ O ₃	[1] [2]
Molecular Weight	313.07 g/mol	[1] [2]
Physical Form	Pale-yellow to yellow-brown liquid	[2]
Purity	≥95%	[2]
InChI Key	QDAATKCEXYIPG-UHFFFAOYSA-N	[2]
Storage Conditions	2-8 °C, inert atmosphere	[2]

The Role of Key Functional Groups in Synthesis

The synthetic utility of **ethyl 4-bromo-2-(trifluoromethoxy)benzoate** stems directly from the properties of its substituents.

- **Trifluoromethoxy Group (-OCF₃):** This group is a bioisostere of larger alkyl or halogen groups and is highly valued in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.^[3] The -OCF₃ group is generally stable and does not participate in reactions, making it an ideal spectator group that modulates molecular properties.
- **Bromo Group (-Br):** The bromine atom at the C4 position is the primary reactive site for synthetic elaboration. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.^{[4][5]} This reactivity allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the molecular scaffold and the exploration of structure-activity relationships (SAR).
- **Ethyl Ester Group (-COOEt):** The ester functionality serves as a versatile handle. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This allows for another dimension of structural modification late in a synthetic sequence.

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing **ethyl 4-bromo-2-(trifluoromethoxy)benzoate** is the Fischer esterification of its parent carboxylic acid, 4-bromo-2-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.

Experimental Workflow



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Caption: Workflow for the synthesis of **ethyl 4-bromo-2-(trifluoromethoxy)benzoate**.

Detailed Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq).
- Reagent Addition: Add absolute ethanol (10-20 volumes), which serves as both the reactant and the solvent. Add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid monohydrate ($\text{TsOH}\cdot\text{H}_2\text{O}$, ~0.05 eq).^[6]
- Heating and Monitoring: Heat the mixture to reflux (approximately 78°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
- Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid catalyst.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **ethyl 4-bromo-2-(trifluoromethoxy)benzoate**.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building them. Its value lies in its capacity to generate diverse libraries of compounds for screening.

- Lead Optimization: In medicinal chemistry, the ability to rapidly modify a lead compound is essential. The bromo-substituent allows chemists to systematically introduce a wide variety of fragments via cross-coupling to probe the binding pocket of a target protein, thereby optimizing potency and selectivity.[5]
- Synthesis of Heterocycles: The ester and bromo functionalities can be used in tandem to construct complex heterocyclic systems, which are privileged scaffolds in many approved drugs.
- Materials Science: Fluorinated organic compounds are of great interest in materials science for creating polymers, liquid crystals, and organic electronic materials with enhanced thermal stability and unique electronic properties.[4] The trifluoromethoxy group imparts these desirable characteristics.

Safety and Handling

According to available safety data, **ethyl 4-bromo-2-(trifluoromethoxy)benzoate** is classified as harmful and an irritant.[2]

- Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a high-value, strategically functionalized building block for advanced chemical synthesis. The combination of a stable, property-modulating trifluoromethoxy group with a synthetically versatile bromine atom makes it an indispensable tool for researchers in drug discovery and materials science. Its straightforward synthesis and well-defined reactivity provide a reliable pathway for the creation of novel and complex molecular architectures.

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